1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a thiazole ring and an isoquinoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoquinoline derivatives with thiazole-containing intermediates under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiazole ring in the compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Scientific Research Applications
1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties
Isoquinoline derivatives: Compounds with the isoquinoline moiety are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
Similar compounds: Examples include 2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethanone and ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
This compound’s unique combination of the thiazole and isoquinoline structures contributes to its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c19-14-11-4-2-1-3-10(11)12(9-18-14)15(20)17-6-5-13-16-7-8-21-13/h1-4,7-9H,5-6H2,(H,17,20)(H,18,19) |
InChI Key |
ZEKQNCZPRJXYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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